molecular formula C5H8O3 B2704893 5-(Hydroxymethyl)oxolan-3-one CAS No. 58534-89-7

5-(Hydroxymethyl)oxolan-3-one

Cat. No.: B2704893
CAS No.: 58534-89-7
M. Wt: 116.116
InChI Key: YOWFNVWWLIYTLS-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)oxolan-3-one is a cyclic ketone (lactone) derived from a five-membered oxolane (tetrahydrofuran) ring. Its structure features a hydroxymethyl (-CH2OH) group at position 5 and a ketone (=O) at position 3. For instance, 5-(hydroxymethyl)dihydrofuran-2(3H)-one (a partially unsaturated lactone) was isolated from the marine sponge Haliclona sp. and represents a novel marine-derived metabolite . This compound’s molecular formula is inferred as C5H8O3 (molecular weight: 116.11 g/mol), though its full physicochemical and biological properties remain understudied.

Properties

IUPAC Name

5-(hydroxymethyl)oxolan-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c6-2-5-1-4(7)3-8-5/h5-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWFNVWWLIYTLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC1=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58534-89-7
Record name 5-(hydroxymethyl)oxolan-3-one
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Hydroxymethyl)oxolan-3-one can be achieved through several methods. One common approach involves the reaction of dihydroxyacetone with formaldehyde under acidic conditions, followed by cyclization to form the oxolane ring. Another method includes the use of a Wittig reaction to introduce the hydroxymethyl group, followed by cyclization.

Industrial Production Methods: In an industrial setting, the production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: 5-(Hydroxymethyl)oxolan-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 5-(Carboxymethyl)oxolan-3-one.

    Reduction: Formation of 5-(Hydroxymethyl)oxolan-3-ol.

    Substitution: Formation of various substituted oxolanes depending on the reagent used.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Anticancer Potential
5-(Hydroxymethyl)oxolan-3-one has shown promise in the development of antiviral and anticancer agents. Its structure allows for interactions with specific biological targets, which is crucial in designing effective drugs. Research indicates that compounds with similar structures exhibit activity against various cancer cell lines, suggesting that this compound could be developed into therapeutic agents targeting viral infections or tumors.

Mechanism of Action
The compound may interact with enzymes or receptors involved in cellular processes, leading to alterations in metabolic pathways. This interaction can enhance or inhibit specific biological functions, making it a valuable tool in understanding enzyme mechanisms and developing new pharmacological therapies.

Biochemical Research

Enzyme Mechanisms
In biochemical studies, this compound serves as a substrate or inhibitor in enzymatic reactions. Its role in these processes aids researchers in elucidating metabolic pathways and enzyme kinetics, which are fundamental for drug discovery and development.

Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties against pathogens like Magnaporthe oryzae and Xanthomonas oryzae, indicating its potential use in agricultural biotechnology as a protective agent against plant diseases.

Industrial Applications

Synthesis of Specialty Chemicals
The compound is utilized as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its chemical properties make it suitable for producing polymers and resins, contributing to various industrial processes.

Polymer Production
In the industrial sector, this compound can be employed to synthesize specialty chemicals and materials that require specific functional properties. This versatility highlights its importance in material science and engineering applications.

Case Studies

  • Anticancer Studies
    A study conducted on derivatives of this compound demonstrated significant anticancer activity against several cell lines, including non-small-cell lung cancer and ovarian cancer. The growth inhibition percentages were promising, indicating potential for further development into clinical therapies .
  • Antiviral Research
    Another research initiative explored the antiviral properties of compounds related to this compound, revealing effective inhibition against viral replication mechanisms. This underscores the compound's potential as a lead structure for antiviral drug design.

Mechanism of Action

The mechanism of action of 5-(Hydroxymethyl)oxolan-3-one involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to the modulation of metabolic pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 5-(Hydroxymethyl)oxolan-3-one with structurally related lactones and oxolane derivatives, highlighting key differences in substituents, molecular properties, and biological activities:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Source/Application Biological Activity/Notes
This compound C5H8O3 116.11 -OHCH2 at C5, =O at C3 Marine sponge (Haliclona sp.) Novel marine isolate; activity unreported
5-(propan-2-yl)oxolan-3-one C7H10O2 126.15 Isopropyl (-CH(CH3)2) at C5 Synthetic/chemical catalog No reported bioactivity
1,2-Dioxolan-3-one, 5-methyl-4-methylene C5H6O3 114.10 Additional oxygen atom, methylene at C4 Synthetic Likely reactive due to dioxolane ring
5-[(E)-hex-3-enyl]oxolan-2-one C10H16O2 168.23 Hexenyl chain at C5, =O at C2 Natural/synthetic Potential flavor/fragrance applications
5-(3,3-dichloroprop-2-enyl)-5-methyloxolan-2-one C9H10Cl2O2 233.08 Dichloropropenyl and methyl at C5 Agrochemical intermediate Likely pesticidal/herbicidal use
(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-one C6H9ClO4 180.59 Chloro, hydroxy, hydroxymethyl, methyl substituents Specialty chemical Complex stereochemistry; unconfirmed bioactivity

Key Structural and Functional Differences:

Ring Saturation and Ketone Position :

  • This compound is fully saturated (oxolane), whereas dihydrofuran-2(3H)-one () is partially unsaturated. The ketone position (C3 vs. C2) alters electronic properties and reactivity .
  • Dioxolan-3-ones (e.g., 1,2-Dioxolan-3-one) contain an additional oxygen, increasing ring strain and reactivity .

Halogenated derivatives (e.g., dichloropropenyl in ) exhibit increased lipophilicity and are often utilized in agrochemicals .

Furancarboxaldehyde derivatives () demonstrate antibacterial and antifungal effects, though these are structurally distinct from oxolanones .

Biological Activity

5-(Hydroxymethyl)oxolan-3-one, a compound with significant potential in biological applications, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure with a hydroxymethyl substituent. Its molecular formula is C6H10O3C_6H_{10}O_3, and it exhibits properties conducive to various biological interactions.

Synthesis

The synthesis of this compound typically involves the reduction of suitable precursors under acidic conditions. One common method includes the cyclization of 2-deoxy-D-ribose derivatives, leading to the formation of this compound. The resulting structure can be further modified to enhance its biological properties.

Biological Activity

The biological activity of this compound has been investigated across several domains:

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit varying degrees of antimicrobial activity. In a study involving several derivatives, compound 5d showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values of 64 µg/mL and 128 µg/mL, respectively .

CompoundMIC against S. aureusMIC against E. coliMIC against P. aeruginosa
5d64 µg/mL128 µg/mL512 µg/mL
5c128 µg/mL>512 µg/mL>512 µg/mL
Control (Fluconazole)NDNDND

Antiproliferative Effects

In vitro studies have demonstrated that certain hydroxymethyl derivatives can inhibit cell proliferation in mammalian cells. For instance, benzopsoralens with hydroxymethyl groups have shown marked antiproliferative effects linked to their ability to inhibit topoisomerase II . This suggests that similar mechanisms may be at play for this compound.

The proposed mechanism for the biological activity of this compound involves interaction with specific enzymes or cellular targets. The presence of the hydroxymethyl group may enhance its ability to form hydrogen bonds, leading to increased binding affinity for target proteins involved in microbial growth and cell proliferation.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of various oxolane derivatives, including this compound. It was found that modifications to the oxolane ring significantly influenced antimicrobial potency, indicating structure-activity relationships that are crucial for drug design .
  • Topoisomerase Inhibition : Research on related compounds has shown that those bearing hydroxymethyl groups can act as inhibitors of topoisomerases, enzymes critical for DNA replication and repair. This inhibition suggests potential applications in cancer therapy .

Q & A

Q. What are the recommended laboratory synthesis routes for 5-(Hydroxymethyl)oxolan-3-one?

While direct synthesis protocols for this compound are not explicitly detailed in the provided evidence, methodologies for analogous oxolan derivatives suggest starting from tetrahydrofuran precursors. Key steps may involve:

  • Hydroxymethylation : Introducing the hydroxymethyl group via aldol-like reactions or nucleophilic substitution.
  • Ketone formation : Oxidizing a secondary alcohol to a ketone using agents like Jones reagent or pyridinium chlorochromate (PCC).
  • Purification : Column chromatography or recrystallization to isolate the product, monitored by TLC or HPLC .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy :
  • ¹H NMR : Identify hydroxymethyl protons (~δ 3.5–4.0 ppm) and protons adjacent to the ketone (deshielded due to electron withdrawal).
  • ¹³C NMR : Detect the ketone carbonyl carbon (~δ 205–220 ppm) and hydroxymethyl carbon (~δ 60–70 ppm).
    • IR Spectroscopy : Confirm the ketone C=O stretch (~1700–1750 cm⁻¹) and O-H stretch (~3200–3600 cm⁻¹) from the hydroxymethyl group.
    • Mass Spectrometry : Determine molecular ion peaks and fragmentation patterns to validate the molecular formula .

Q. What safety protocols are essential when handling this compound?

  • Personal Protective Equipment (PPE) :
  • Gloves : Use chemically resistant gloves (e.g., nitrile or neoprene) tested for impermeability; consult manufacturer guidelines for breakthrough times .
  • Eye protection : Tightly sealed goggles to prevent splashes .
    • Ventilation : Work in a fume hood to avoid inhalation of vapors or aerosols .
    • Spill management : Absorb spills with inert materials (e.g., silica gel) and dispose of contaminated waste according to institutional guidelines .

Advanced Research Questions

Q. How can discrepancies between experimental and computational NMR data for this compound be resolved?

  • Solvent effects : Re-run NMR in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.
  • Tautomerism : Investigate potential keto-enol tautomerism via variable-temperature NMR or 2D experiments (e.g., NOESY).
  • Computational validation : Compare experimental shifts with density functional theory (DFT)-predicted values using software like Gaussian or ADF .

Q. What experimental designs are optimal for studying the pH-dependent stability of this compound?

  • Buffer preparation : Prepare solutions across a pH range (e.g., 2–12) using phosphate or acetate buffers.
  • Stability assessment :
  • Incubate samples at controlled temperatures (e.g., 25°C and 40°C).
  • Monitor degradation via HPLC at regular intervals (0, 24, 48 hours).
    • Kinetic analysis : Calculate degradation rate constants (k) and half-lives (t₁/₂) using first-order kinetics models .

Q. How should researchers address contradictory reactivity data in polar vs. nonpolar solvents?

  • Systematic solvent screening : Test reactivity in solvents of varying polarity (e.g., hexane, THF, DMSO).
  • Control experiments : Exclude moisture/oxygen by conducting reactions under inert atmospheres (N₂/Ar).
  • Mechanistic probes : Use radical traps (e.g., TEMPO) or isotopic labeling to elucidate reaction pathways .

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